molecular formula C12H15N3O3S B12869574 N-Ethyl-3-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

N-Ethyl-3-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B12869574
M. Wt: 281.33 g/mol
InChI Key: DQAFFLMBBWRGGC-UHFFFAOYSA-N
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Description

N-Ethyl-3-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide is a synthetic compound belonging to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This compound has garnered interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide typically involves the reaction of ethylamine with 3-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-3-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-3-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-3-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide stands out due to its unique ethyl group attached to the nitrogen atom, which can influence its biological activity and chemical reactivity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C12H15N3O3S

Molecular Weight

281.33 g/mol

IUPAC Name

N-ethyl-3-(5-methyl-3-oxo-1H-pyrazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C12H15N3O3S/c1-3-13-19(17,18)11-6-4-5-10(8-11)15-12(16)7-9(2)14-15/h4-8,13-14H,3H2,1-2H3

InChI Key

DQAFFLMBBWRGGC-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC(=C1)N2C(=O)C=C(N2)C

Origin of Product

United States

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